Bis(4-methylcyclohexyl)amine hydrochloride

Description

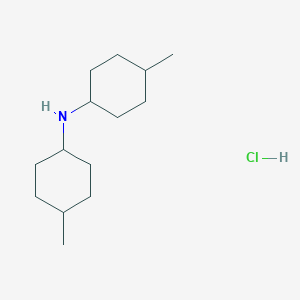

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N.ClH/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h11-15H,3-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPUTCBLOIOPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC2CCC(CC2)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879670-30-1 | |

| Record name | Cyclohexanamine, 4-methyl-N-(4-methylcyclohexyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879670-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Bis 4 Methylcyclohexyl Amine Hydrochloride

Strategies for Assembling the Bis(4-methylcyclohexyl)amine Moiety

The formation of the C-N bonds to create the secondary amine structure of Bis(4-methylcyclohexyl)amine is the central challenge in its synthesis. Key methodologies include reductive amination, N-alkylation, and modern palladium-catalyzed cross-coupling reactions.

Reductive amination is a widely utilized and efficient method for the synthesis of secondary amines. youtube.comwikipedia.org This process typically occurs in a one-pot reaction, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org In the context of Bis(4-methylcyclohexyl)amine synthesis, this strategy involves the reaction of 4-methylcyclohexanone (B47639) with 4-methylcyclohexylamine (B30895).

The reaction proceeds in two main steps:

Imine Formation : The nucleophilic 4-methylcyclohexylamine attacks the carbonyl carbon of 4-methylcyclohexanone to form a hemiaminal, which then dehydrates to yield an imine (or an enamine, with which it exists in equilibrium). This step is often catalyzed by a mild acid.

Reduction : The intermediate imine is subsequently reduced to the target secondary amine.

A variety of reducing agents can be employed for this transformation, with the choice of agent being crucial to avoid the undesired reduction of the starting ketone. masterorganicchemistry.com

Common Reducing Agents for Reductive Amination:

| Reducing Agent | Characteristics and Conditions |

| Sodium Cyanoborohydride (NaBH₃CN) | A mild reducing agent capable of selectively reducing imines in the presence of ketones or aldehydes. The reaction is typically run at a slightly acidic pH (4-5) to promote iminium ion formation, which is more readily reduced. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Another mild and selective reagent that is often used as a less toxic alternative to NaBH₃CN. It is effective for a wide range of aldehydes and ketones. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂ with catalyst) | This method uses hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum (Pt), or Raney Nickel. It is considered a "green" chemistry approach. wikipedia.org The carbonyl compound, amine, and catalyst are combined in a solvent under a hydrogen atmosphere. google.com |

Direct N-alkylation is a classical approach to forming C-N bonds. This method involves the reaction of a primary amine, 4-methylcyclohexylamine, with an alkylating agent such as 4-methylcyclohexyl halide (e.g., bromide or iodide). The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the halide.

A significant challenge in this approach is controlling the extent of alkylation. The primary amine starting material can be converted to the desired secondary amine, but this product is also nucleophilic and can react further with the alkyl halide to produce an undesired tertiary amine, Tris(4-methylcyclohexyl)amine. To minimize this over-alkylation, reaction conditions can be optimized, for instance, by using a large excess of the starting primary amine.

The general protocol involves combining 4-methylcyclohexylamine with a 4-methylcyclohexyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature is critical for optimizing the reaction rate and selectivity.

The Buchwald-Hartwig amination is a powerful, modern method for constructing C-N bonds via a palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.org This reaction allows for the coupling of amines with aryl or vinyl halides and triflates. While originally developed for aromatic systems, its principles can be extended to the synthesis of dialkylamines.

For the synthesis of Bis(4-methylcyclohexyl)amine, this reaction would involve coupling 4-methylcyclohexylamine with a 4-methylcyclohexyl halide or triflate. The catalytic cycle generally involves the following key steps:

Oxidative Addition : A Pd(0) complex reacts with the 4-methylcyclohexyl halide, inserting the palladium into the carbon-halide bond to form a Pd(II) species.

Amine Coordination and Deprotonation : The primary amine, 4-methylcyclohexylamine, coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination : The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the Bis(4-methylcyclohexyl)amine product and regenerating the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium source, the phosphine ligand, and the base.

Typical Components of a Buchwald-Hartwig Catalyst System:

| Component | Examples | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. beilstein-journals.org |

| Ligand | Biaryl phosphines (e.g., XPhos, JohnPhos), BINAP, DPEPhos | Stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. wikipedia.orgrsc.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine by deprotonation and neutralizes the acid produced. beilstein-journals.org |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typically used. |

This methodology offers a versatile route to the desired secondary amine, often with high yields and functional group tolerance.

Precursor Synthesis and Stereochemical Control of 4-Methylcyclohexylamine

The precursor 4-methylcyclohexylamine exists as two geometric isomers: cis and trans. The stereochemical purity of this precursor is paramount as it directly dictates the isomeric composition of the final Bis(4-methylcyclohexyl)amine product. Therefore, stereoselective synthesis and effective purification techniques for the individual isomers are of critical importance.

Different synthetic routes have been developed to selectively produce either the cis or trans isomer of 4-methylcyclohexylamine.

The synthesis of trans-4-methylcyclohexylamine is often achieved through the reduction of 4-methylcyclohexanone oxime. A common method involves using sodium metal in boiling ethanol, which preferentially yields the trans isomer. rsc.org This reduction typically produces the amine with a cis-isomer content of less than 10%. rsc.org Another patented method starts from trans-4-methylcyclohexanecarboxylic acid, which undergoes a rearrangement reaction with sodium azide in the presence of a protonic acid (like sulfuric acid) to form an isocyanate, followed by hydrolysis to yield trans-4-methylcyclohexylamine with high purity. google.com

Conversely, the preparation of cis-4-methylcyclohexylamine can be achieved through different pathways. Catalytic hydrogenation of 4-methylcyclohexanone oxime over a platinum black catalyst in glacial acetic acid tends to favor the formation of the cis-isomer. rsc.org A more recent and highly selective method involves the hydrogenation of 4-methyl phenylboronic acid using a rhodium-carbon catalyst to get a mixture rich in the cis-isomer, which is then purified by recrystallization. The resulting cis-4-methylcyclohexylboronic acid is then subjected to an amine substitution reaction to yield cis-4-methylcyclohexylamine with a purity exceeding 99.5%. google.com

Comparison of Synthetic Methods for 4-Methylcyclohexylamine Isomers:

| Target Isomer | Starting Material | Key Reagents/Catalyst | Reported Yield/Purity |

| trans | 4-Methylcyclohexanone oxime | Sodium in boiling ethanol | 45% yield, <10% cis-isomer rsc.org |

| trans | trans-4-Methylcyclohexanecarboxylic acid | Sodium azide, Sulfuric acid | >85% yield, >99.5% optical purity google.com |

| cis | 4-Methylcyclohexanone oxime | Platinum black, H₂ | 54% yield, <30% trans-isomer rsc.org |

| cis | 4-Methyl phenylboronic acid | Rhodium on carbon, H₂; Sulfamic acid | High yield, >99.5% cis-purity google.com |

Achieving high isomeric purity often requires specific purification and isomerization techniques beyond the initial synthesis.

One effective strategy for obtaining high-purity trans-4-methylcyclohexylamine involves an isomerization process. This method begins with a mixture of cis and trans isomers, which is reacted to form a Schiff's base. The Schiff's base is then treated with a strong base in an appropriate solvent, which isomerizes the less stable cis-imine to the more stable trans-imine. Subsequent acid hydrolysis cleaves the imine to afford the amine hydrochloride salt with a high trans content. google.com

Fractional distillation is another physical method used for purification, exploiting potential differences in the boiling points of the cis and trans isomers. google.com

Furthermore, purification can be achieved by forming crystalline salts of the amine. By reacting the isomeric mixture with a suitable acid (e.g., pivalic acid or hydrochloric acid), a salt is formed that can be purified through recrystallization. google.com Often, one isomer's salt will have lower solubility in a given solvent system, allowing it to crystallize out, leaving the other isomer in the mother liquor. This technique is effective for significantly reducing the content of the undesired isomer. googleapis.com For example, crude trans-4-methylcyclohexylamine can be reacted with pivalic acid, and the resulting trans-4-methylcyclohexylamine pivalate (B1233124) can be recrystallized from a solvent like cyclohexane (B81311) to achieve very high isomeric purity (e.g., trans:cis ratio of 99.92:0.08). google.com

Biocatalytic Routes to Stereoisomerically Enriched 4-Methylcyclohexylamines

The stereochemistry of the 4-methylcyclohexylamine precursor is crucial, and biocatalytic methods offer a high degree of control over this aspect. Transaminases, a class of enzymes, have been effectively employed in the asymmetric synthesis of chiral amines. These enzymes can catalyze the transfer of an amino group to a ketone, in this case, 4-methylcyclohexanone, to produce stereoisomerically enriched 4-methylcyclohexylamines.

The process can be designed to selectively produce either the cis or trans isomer with high diastereomeric excess. This is achieved through the careful selection of the transaminase enzyme and optimization of reaction conditions such as pH, temperature, and substrate concentration. The use of whole-cell biocatalysts or isolated enzymes can be tailored to the specific requirements of the synthesis, offering a greener alternative to traditional chemical methods that often require harsh reagents and complex purification steps.

Formation and Solid-State Characteristics of the Hydrochloride Salt of Bis(4-methylcyclohexyl)amine

Once the Bis(4-methylcyclohexyl)amine has been synthesized, the next critical step is the formation of its hydrochloride salt. This not only aids in the purification of the compound but also improves its stability and handling properties. A potential synthetic route to Bis(4-methylcyclohexyl)amine is through the reductive amination of 4-methylcyclohexanone with 4-methylcyclohexylamine. In some instances, Bis-cyclohexylamine can be an undesired by-product of reductive amination of 4-substituted cyclohexanones. google.com

Acid-Base Reaction Optimization for Hydrochloride Formation

The formation of Bis(4-methylcyclohexyl)amine hydrochloride is achieved through a carefully controlled acid-base reaction. This involves the addition of hydrochloric acid to a solution of the free base, Bis(4-methylcyclohexyl)amine. The optimization of this process is critical to ensure a high yield and purity of the final product.

Key parameters that are optimized include:

Solvent System: The choice of solvent is crucial as it affects the solubility of both the free base and the hydrochloride salt, thereby influencing the precipitation and crystallization process.

Stoichiometry of Hydrochloric Acid: The molar ratio of hydrochloric acid to the amine is carefully controlled to ensure complete conversion to the salt without the presence of excess acid, which could lead to impurities.

Temperature and Rate of Addition: The temperature at which the acid is added and the rate of addition can impact the particle size and morphology of the resulting crystals. Slow, controlled addition at an optimal temperature is generally preferred to promote the formation of well-defined crystals.

pH Control: Continuous monitoring and control of the pH throughout the reaction are essential to drive the reaction to completion and prevent the formation of by-products.

A patent for the synthesis of trans-4-methylcyclohexylamine hydrochloride describes its purification by crystallization from solvents such as C1-C5 alcohols or their esters, which can be anhydrous or contain up to 50% water. google.com

Crystalline Form Generation and Characterization Techniques

The solid-state characteristics of this compound are largely determined by its crystalline form. Different crystalline forms, or polymorphs, can exhibit varying physical properties such as melting point, solubility, and stability. The generation of specific crystalline forms is achieved through controlled crystallization processes.

Factors influencing the crystalline form include:

Solvent of Crystallization: The polarity and hydrogen bonding capabilities of the solvent can direct the packing of the molecules in the crystal lattice.

Cooling Rate: The rate at which a saturated solution is cooled can determine the size and perfection of the resulting crystals. Slower cooling rates generally favor the growth of larger, more ordered crystals.

Supersaturation: The level of supersaturation of the solution from which the crystals are grown is a key determinant of the nucleation and growth kinetics.

Once different crystalline forms are generated, they are thoroughly characterized using a variety of analytical techniques:

X-ray Diffraction (XRD): This is the primary technique used to determine the crystal structure of the different polymorphs. Each crystalline form will produce a unique diffraction pattern, acting as a fingerprint for that specific form.

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of the different crystalline forms, such as their melting points and any phase transitions that may occur upon heating.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide information about the molecular structure and intermolecular interactions within the crystal lattice, helping to differentiate between polymorphs.

Below is an interactive data table summarizing the key aspects of the synthesis and characterization of this compound.

| Process Step | Key Considerations | Parameters to Optimize | Characterization Techniques |

| Biocatalytic Synthesis of Precursor | Stereoselectivity, Enzyme choice, Reaction conditions | pH, Temperature, Substrate concentration | Chiral HPLC, GC-MS |

| Hydrochloride Salt Formation | Yield, Purity, Crystal morphology | Solvent, HCl stoichiometry, Temperature, Rate of addition, pH | Titration, HPLC, Particle size analysis |

| Crystalline Form Generation | Polymorph control, Crystal size | Solvent, Cooling rate, Supersaturation | - |

| Crystalline Form Characterization | Identification of polymorphs, Physical properties | - | XRD, DSC, IR/Raman Spectroscopy |

Advanced Spectroscopic and Structural Elucidation of Bis 4 Methylcyclohexyl Amine Hydrochloride

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For Bis(4-methylcyclohexyl)amine hydrochloride, the IR spectrum would be dominated by vibrations associated with the secondary ammonium (B1175870) group (R₂NH₂⁺), the cyclohexyl rings, and the methyl groups. A critical aspect of the spectrum would be the evidence of hydrogen bonding between the ammonium cation and the chloride anion.

The protonation of the secondary amine nitrogen by hydrochloric acid results in the formation of a secondary ammonium salt. This transformation significantly influences the IR spectrum, particularly the N-H stretching vibrations. In a non-hydrogen-bonded state, a secondary amine (R₂NH) typically shows a single, weak N-H stretching band. spectroscopyonline.com However, in the solid-state hydrochloride salt, the N-H bond is part of the cation and is involved in strong hydrogen bonding with the chloride anion (N⁺-H···Cl⁻).

This strong intermolecular interaction causes the N-H stretching vibration to shift to a lower frequency and to become a very broad and strong absorption band. cdnsciencepub.comresearchgate.net For secondary amine salts, this broad band is typically observed in the region of 2700-2400 cm⁻¹. cdnsciencepub.com The breadth of this band is a hallmark of strong hydrogen bonding in the solid state.

Other key regions in the expected IR spectrum include:

C-H Stretching Vibrations: The cyclohexane (B81311) and methyl groups will give rise to characteristic C-H stretching absorptions. The aliphatic C-H stretching vibrations from the CH₂ and CH groups of the cyclohexyl rings and the CH₃ groups are expected to appear in the 3000-2850 cm⁻¹ region. libretexts.org

N-H Bending Vibrations: The N-H bending (scissoring) vibration of the secondary ammonium group is expected to appear in the 1600-1500 cm⁻¹ range. cdnsciencepub.com This band is typically of medium to strong intensity.

C-H Bending Vibrations: The bending vibrations for the CH₂ and CH₃ groups will be present in the fingerprint region, approximately between 1470 and 1350 cm⁻¹.

C-N Stretching Vibrations: The C-N stretching vibration for aliphatic amines typically appears in the 1250-1020 cm⁻¹ region. libretexts.org

The following table summarizes the predicted significant IR absorption bands for this compound and their assignments.

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Predicted Intensity | Notes |

| 3000-2850 | C-H Stretch | -CH₃, -CH₂-, -CH- | Strong | Associated with the methyl and cyclohexyl groups. |

| 2700-2400 | N⁺-H Stretch | Secondary Ammonium | Strong, Broad | Indicative of strong N⁺-H···Cl⁻ hydrogen bonding. |

| 1600-1500 | N-H Bend | Secondary Ammonium | Medium to Strong | Scissoring vibration of the N⁺-H₂ group. |

| 1470-1350 | C-H Bend | -CH₃, -CH₂- | Medium | Scissoring and bending vibrations in the fingerprint region. |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure and Absolute Configuration

Although no published crystal structure for this compound could be located, a hypothetical structure can be proposed based on data from analogous compounds, such as dicyclohexylamine (B1670486) hydrochloride. nih.gov The analysis would confirm the ionic nature of the compound, consisting of a bis(4-methylcyclohexyl)ammonium cation and a chloride anion.

Key structural features that would be elucidated include:

Conformation of the Cyclohexyl Rings: The 4-methylcyclohexyl groups are expected to adopt a stable chair conformation, with the bulky secondary ammonium group and the methyl group likely occupying equatorial positions to minimize steric hindrance.

Geometry around the Nitrogen Atom: The nitrogen atom would be tetrahedrally coordinated, bonded to two carbon atoms of the cyclohexyl rings and two hydrogen atoms.

Hydrogen Bonding: The precise geometry of the N⁺-H···Cl⁻ hydrogen bonds would be determined, including the N-H···Cl bond distances and angles, which are crucial for understanding the stability of the crystal lattice.

Crystal Packing: The analysis would show how the cations and anions are arranged in the unit cell, revealing any potential for polymorphism (the ability of a substance to exist in more than one crystal form).

Based on the structure of similar secondary amine hydrochlorides, a hypothetical set of crystallographic parameters for this compound is presented in the table below. It is important to emphasize that these are predicted values and await experimental verification.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| N-H···Cl distance (Å) | 3.0 - 3.2 |

| C-N-C bond angle (°) | ~112 |

Stereochemical Investigations and Conformational Analysis of Bis 4 Methylcyclohexyl Amine Hydrochloride

Diastereoisomeric Forms of Bis(4-methylcyclohexyl)amine Hydrochloride: Synthesis, Separation, and Characterization

The structure of bis(4-methylcyclohexyl)amine, featuring two substituted cyclohexane (B81311) rings attached to a central nitrogen atom, gives rise to three distinct diastereoisomers based on the relative orientation of the methyl groups: cis,cis, trans,trans, and cis,trans.

The synthesis of bis(4-methylcyclohexyl)amine typically proceeds via the reductive amination of 4-methylcyclohexanone (B47639) with 4-methylcyclohexylamine (B30895). This reaction, by its nature, produces a mixture of diastereomers. The stereochemical outcome is dependent on the stereochemistry of the starting 4-methylcyclohexylamine (which itself exists as a mixture of cis and trans isomers) and the conditions of the reduction, which can influence the stereoselectivity of the imine reduction step.

The starting material, 4-methylcyclohexylamine, can be synthesized through methods such as the reduction of 4-methylcyclohexanone oxime. googleapis.com The resulting mixture of cis- and trans-4-methylcyclohexylamine can then be used in the subsequent reductive amination. The reaction of a cis/trans mixture of the amine with 4-methylcyclohexanone will inevitably lead to a mixture of all three possible diastereomers of the final bis-amine product: cis,cis, trans,trans, and cis,trans.

Isolation of the individual diastereomers from the reaction mixture is challenging and generally relies on fractional crystallization of their salts, such as the hydrochloride salt. The distinct three-dimensional structures of the cis,cis, trans,trans, and cis,trans isomers result in different crystal packing efficiencies and solubilities, allowing for their separation through repeated crystallization from appropriate solvents. googleapis.com For instance, the more symmetrical trans,trans isomer often exhibits higher stability and lower solubility, facilitating its isolation.

Chromatographic methods are essential for both the analytical and preparative separation of the diastereomers of bis(4-methylcyclohexyl)amine. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are particularly effective. google.com

The separation principle is based on the different physical and chemical properties of the diastereomers. Their distinct shapes and polarities lead to differential interactions with the stationary phase of the chromatography column, resulting in different elution times.

Gas Chromatography (GC): In GC, the more volatile isomers or those with weaker interactions with the stationary phase will travel through the column faster. The separation is influenced by boiling point and molecular shape. The trans,trans isomer, often being more stable and symmetrical, may have a different retention time compared to the less symmetrical cis,trans and cis,cis isomers. google.com

Table 1: Hypothetical Chromatographic Separation Data This table presents illustrative data for the separation of this compound diastereomers.

| Diastereomer | GC Retention Time (min) | HPLC Retention Time (min) |

|---|---|---|

| trans,trans | 12.5 | 8.2 |

| cis,trans | 13.1 | 9.5 |

Enantiomeric Considerations and Chiral Resolution Strategies for Racemic Mixtures

Among the three diastereomers, the cis,cis and trans,trans forms possess a plane of symmetry (assuming symmetrical chair conformations) and are therefore achiral (meso compounds). However, the cis,trans-isomer lacks a plane of symmetry and is chiral. Its synthesis from achiral precursors results in a racemic mixture of two enantiomers: (1R, 4S)-N-(4-methylcyclohexyl)-(1s, 4r)-4-methylcyclohexanamine and (1S, 4R)-N-(4-methylcyclohexyl)-(1r, 4s)-4-methylcyclohexanamine.

Resolving this racemic mixture into its individual enantiomers requires chiral resolution techniques. A classical and effective method is the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent (e.g., (+)-tartaric acid or (-)-mandelic acid). This reaction produces a mixture of two diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. These salts can then be separated by fractional crystallization. After separation, the addition of a base regenerates the pure enantiomer of the amine.

Modern alternatives include chiral chromatography, where the racemic mixture is passed through a column with a chiral stationary phase. The two enantiomers interact differently with the chiral phase, leading to different retention times and enabling their separation.

Cyclohexane Ring Conformational Equilibria and Dynamics within the Molecular Structure

The stereochemistry of this compound is intrinsically linked to the conformational preferences of the cyclohexane rings. Cyclohexane avoids angle and torsional strain by adopting a non-planar chair conformation. openstax.orgpressbooks.pub In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.org

For monosubstituted cyclohexanes, the equatorial position is energetically favored for the substituent to avoid steric strain from 1,3-diaxial interactions. libretexts.org In bis(4-methylcyclohexyl)amine, both the methyl group and the bulky secondary amine group have strong preferences for the equatorial position. The relative stability of the diastereomers is determined by how well this preference can be accommodated.

trans,trans-Isomer: This is generally the most stable isomer. In its preferred conformation, both methyl groups and both C-N bonds can occupy equatorial positions on their respective rings (diequatorial-diequatorial). This arrangement minimizes steric strain.

cis,cis-Isomer: In this isomer, for each ring, if the C-N bond is equatorial, the methyl group must be axial, and vice-versa. This results in an unavoidable 1,3-diaxial interaction in each ring, leading to significant steric strain and making this the least stable diastereomer.

cis,trans-Isomer: This isomer has intermediate stability. One ring can adopt a stable trans-diequatorial conformation, while the other ring is forced into a cis conformation with one axial and one equatorial substituent.

Table 2: Conformational Analysis of Diastereoisomers

| Diastereomer | Ring 1 Substituent Positions (Amine, Methyl) | Ring 2 Substituent Positions (Amine, Methyl) | Relative Stability |

|---|---|---|---|

| trans,trans | Equatorial, Equatorial | Equatorial, Equatorial | Highest |

| cis,trans | Equatorial, Equatorial | Equatorial, Axial | Intermediate |

Influence of the Amine Functionality on Overall Molecular Conformation

Due to its large size, the -(NH)-(4-methylcyclohexyl) group has an overwhelming preference for the equatorial position to avoid severe 1,3-diaxial steric clashes with the axial hydrogens on the same ring. This steric demand effectively "locks" the C-N bond of each ring into an equatorial orientation in the most stable conformers. This strong preference is the primary reason for the significant stability difference between the trans,trans isomer (where this is possible for both rings) and the cis,cis isomer (where it is not).

Dynamic Stereochemistry and Inversion Processes at the Nitrogen Center

In the free amine form (before protonation to the hydrochloride), the nitrogen atom is trivalent and has a lone pair of electrons, resulting in a trigonal pyramidal geometry. If the two 4-methylcyclohexyl groups are considered as two distinct substituents, the nitrogen atom is a stereocenter.

However, secondary amines undergo a rapid process called nitrogen inversion or pyramidal inversion. youtube.com In this process, the nitrogen atom and its three substituents rapidly oscillate through a planar transition state, effectively inverting the stereochemical configuration at the nitrogen center. For most simple amines, the energy barrier for this inversion is very low, and the process occurs millions of times per second at room temperature. nih.gov

This rapid inversion means that even if the nitrogen atom were the only source of chirality, the enantiomers could not be isolated under normal conditions as they readily interconvert. youtube.com Upon formation of the this compound salt, a proton bonds to the lone pair, making the nitrogen quaternary and tetrahedral. This locks the configuration at the nitrogen, and it is no longer a site of dynamic inversion.

Reactivity Profiles and Mechanistic Studies of Bis 4 Methylcyclohexyl Amine Hydrochloride

Nucleophilic Reactivity of the Secondary Amine in Diverse Organic Transformations

The core reactivity of the parent compound, bis(4-methylcyclohexyl)amine, stems from the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. However, in its hydrochloride salt form, this nucleophilicity is suppressed due to the protonation of the nitrogen. To engage in nucleophilic reactions, the free amine must be generated, typically by treatment with a base. Once liberated, the secondary amine can participate in a wide range of organic transformations.

Key nucleophilic reactions include:

N-Alkylation: As a strong nucleophile, the secondary amine can react with alkyl halides via an SN2 mechanism to form tertiary amines. openstax.org The reaction involves the displacement of a halide from the alkyl halide by the amine. Due to the steric hindrance imposed by the two bulky 4-methylcyclohexyl groups, the rate of this reaction may be slower compared to less hindered secondary amines.

N-Acylation: The amine readily reacts with acylating agents such as acid chlorides and acid anhydrides to form corresponding N,N-disubstituted amides. This is a common and efficient transformation for secondary amines.

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ to yield a tertiary amine. libretexts.org This two-step, one-pot process is a versatile method for forming C-N bonds.

The table below summarizes the potential nucleophilic transformations of the corresponding free amine.

| Reaction Type | Reagent Class | Product Type |

| N-Alkylation | Alkyl Halides (e.g., R-X) | Tertiary Amine |

| N-Acylation | Acyl Halides (e.g., R-COCl) | N,N-Disubstituted Amide |

| N-Acylation | Acid Anhydrides (e.g., (RCO)₂O) | N,N-Disubstituted Amide |

| Reductive Amination | Aldehydes or Ketones + Reducing Agent (e.g., NaBH₄) | Tertiary Amine |

Acid-Catalyzed Reactions and Protonation Effects on Reactivity

The hydrochloride salt form of bis(4-methylcyclohexyl)amine exhibits distinct reactivity due to the protonated state of the nitrogen atom. Protonation renders the amine non-nucleophilic, preventing it from participating in the reactions described above. Instead, the compound can engage in acid-catalyzed processes, and the chloride counter-ion can play a direct role in the reaction mechanism.

A notable reaction involving amine hydrochloride salts is their direct conversion to amides using orthoesters, such as trimethyl orthoacetate. researchgate.netresearchgate.net In this reaction, the amine salt is heated with the orthoester, obviating the need for a separate base to first liberate the free amine. Mechanistic studies on similar secondary amine hydrochlorides suggest that the reaction proceeds through an O-methylimidate intermediate. researchgate.net This intermediate is then demethylated by the chloride ion, which acts as a nucleophile, to afford the final acetamide (B32628) product. researchgate.net

Inhibition of Nucleophilicity: The primary effect is the quenching of the nitrogen's nucleophilic character, as the lone pair is engaged in a bond with a proton.

Increased Solubility: The salt form generally exhibits higher solubility in polar protic solvents compared to the free amine.

Enabling Alternative Pathways: The presence of the hydrochloride moiety allows for unique reaction pathways, such as the direct amidation with orthoesters, where both the acidic proton and the chloride nucleophile are involved. researchgate.net

Reactions Involving the Cyclohexane (B81311) Ring System: Functionalization and Derivatization

Beyond the reactivity centered on the nitrogen atom, the two cyclohexane rings offer sites for functionalization. These saturated carbocyclic systems can undergo reactions typical of alkanes, often requiring forcing conditions or catalytic activation.

Oxidation: The methylene (B1212753) (-CH₂-) groups on the cyclohexane rings can be oxidized. Treatment with strong oxidizing agents could potentially lead to the formation of cyclohexanone (B45756) or cyclohexanol (B46403) derivatives. smolecule.com The tertiary C-H bonds at the 1 and 4 positions of the rings are also potential sites for oxidation.

Halogenation: Free-radical halogenation can introduce halogen atoms (e.g., Cl, Br) onto the cyclohexane rings. Studies on the functionalization of methylcyclohexane (B89554) have shown that catalytic systems can promote such transformations. mdpi.com The reaction typically proceeds via a radical mechanism, and the selectivity for different positions on the ring can be influenced by the catalyst and reaction conditions.

The functionalization of the cyclohexane rings can lead to a variety of derivatives, as detailed in the table below.

| Reaction Type | Reagents | Potential Product(s) |

| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄, CrO₃) | Ketone or Alcohol derivatives on the ring |

| Halogenation | Halogen + UV light or Catalyst | Halogen-substituted cyclohexane derivatives |

Investigation of Reaction Pathways and Transition States through Kinetic and Spectroscopic Methods

Understanding the precise mechanisms of the reactions involving bis(4-methylcyclohexyl)amine hydrochloride requires detailed kinetic and spectroscopic studies. While specific studies on this exact compound are not widely documented, the methodologies employed for similar systems are well-established.

Kinetic Studies: The rates of reaction can be monitored to elucidate reaction orders and activation parameters. For instance, in an N-alkylation reaction, the disappearance of the amine or the appearance of the tertiary amine product could be tracked over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This data helps in constructing a rate law that is consistent with a proposed mechanism, such as an SN2 pathway.

Spectroscopic Methods: Spectroscopy is invaluable for identifying reactants, products, and transient intermediates.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation of starting materials and final products. In mechanistic studies, NMR can be used to detect key intermediates. For example, in the reaction of amine hydrochlorides with orthoesters, a transient imidate intermediate has been successfully detected by NMR, providing direct evidence for the proposed reaction pathway. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the progress of reactions involving changes in functional groups. For instance, in the acylation of the amine to form an amide, the disappearance of the N-H stretch (in the free amine) and the appearance of a strong carbonyl (C=O) absorption band for the amide product can be easily tracked.

Mass Spectrometry (MS): Coupled with chromatographic techniques like GC (GC-MS), mass spectrometry is a powerful tool for identifying products and intermediates, even in complex reaction mixtures. researchgate.net

These investigative methods provide the empirical evidence needed to support or refute proposed reaction mechanisms, offering a deeper understanding of the reactivity of this compound.

Computational Chemistry and Theoretical Modeling of Bis 4 Methylcyclohexyl Amine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Landscapes

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrj.org For Bis(4-methylcyclohexyl)amine hydrochloride, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the energetic landscape of different conformations.

Calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to optimize the molecular geometry and calculate electronic properties. chemrj.org The electronic structure analysis would reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability.

Energetic landscapes can be explored by performing a potential energy surface (PES) scan, systematically changing key dihedral angles to identify stable conformers and the transition states that separate them. This is particularly important for the flexible cyclohexyl rings, which can adopt various chair and boat conformations. The protonation at the nitrogen atom and the presence of the chloride counter-ion will significantly influence the charge distribution and the stability of different isomers (cis/trans configurations of the methyl groups).

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | 1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 8.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 9.5 D | Reflects the charge separation in the ionic compound. |

| Mulliken Charge on N | -0.85 e | Shows the localization of negative charge on the nitrogen atom. |

| Mulliken Charge on H (N-H) | +0.45 e | Indicates the acidic nature of the proton on the nitrogen. |

Note: The data in this table is illustrative and based on typical values for similar secondary amine hydrochlorides. Actual values would require specific DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For this compound, MD simulations can provide detailed information about its conformational flexibility and the nature of its intermolecular interactions in a condensed phase (e.g., in solution or in a crystal lattice). nih.govmdpi.com

A typical MD simulation would involve placing the molecule in a simulation box with a chosen solvent (e.g., water) and applying a force field (e.g., AMBER or CHARMM) to describe the interatomic forces. The simulation would then solve Newton's equations of motion for the system over time, generating a trajectory of atomic positions.

Analysis of this trajectory would reveal the preferred conformations of the cyclohexyl rings (chair vs. boat), the orientation of the methyl groups (axial vs. equatorial), and the dynamics of their interconversion. nih.gov Furthermore, MD simulations can characterize the hydrogen bonding network between the ammonium (B1175870) group, the chloride ion, and solvent molecules, as well as other non-covalent interactions.

Table 2: Representative Conformational Data from a Hypothetical MD Simulation

| Conformational Feature | Predominant State | Population (%) | Interconversion Frequency |

| Cyclohexyl Ring 1 | Chair | 98% | Low |

| Cyclohexyl Ring 2 | Chair | 97% | Low |

| Methyl Group (Ring 1) | Equatorial | 99% | Very Low |

| Methyl Group (Ring 2) | Equatorial | 99% | Very Low |

| N-H...Cl- Hydrogen Bond | Present | >95% | High (dynamic) |

Note: This table presents plausible data for a molecule of this type. The actual populations and dynamics would be determined from the simulation trajectory.

Quantum Chemical Studies of Reaction Mechanisms and Catalytic Cycles

Quantum chemical methods, including DFT, are instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, and transition states. nasa.gov While this compound is not typically considered a catalyst, these methods can be used to study its reactivity in various chemical transformations.

For instance, quantum chemical calculations could be employed to investigate the mechanism of deprotonation of the amine, the nucleophilic substitution reactions at the nitrogen atom, or potential elimination reactions. By mapping the reaction pathway and identifying the transition state structures, the activation energy and reaction rates can be estimated.

If this molecule were to be studied for its potential role in a catalytic cycle, quantum chemical calculations would be essential for understanding each step of the cycle: substrate binding, chemical transformation, and product release. The calculations would help in identifying the rate-determining step and in designing modifications to the molecule to improve its potential catalytic activity.

Prediction of Spectroscopic Parameters and Comparative Analysis with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. nih.govresearchgate.net For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net

Vibrational frequencies can be calculated by performing a frequency analysis on the optimized geometry. The calculated frequencies and their corresponding intensities can then be compared with experimental IR and Raman spectra to assign the observed bands to specific vibrational modes of the molecule. researchgate.net

NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. nih.gov The calculated chemical shifts for ¹H and ¹³C nuclei can be compared with experimental NMR data to aid in the assignment of peaks and to confirm the predicted lowest-energy conformation of the molecule.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |

| IR Frequency (cm⁻¹) | ||

| N-H Stretch | 3150 | ~3100-3200 |

| C-H Stretch (aliphatic) | 2950-2850 | ~2930-2850 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C-N | 55.2 | ~50-60 |

| C-CH₃ | 32.5 | ~30-35 |

| CH₃ | 21.8 | ~20-23 |

| ¹H NMR Chemical Shift (ppm) | ||

| N-H | 8.5 | ~8.0-9.0 |

| H-C-N | 3.1 | ~2.8-3.3 |

| CH₃ | 0.9 | ~0.8-1.0 |

Note: Predicted values are illustrative and depend on the level of theory and basis set used. Experimental values are typical ranges for similar structures.

Applications in Advanced Chemical Synthesis and Reagent Development

Role as a Synthetic Intermediate for Complex Organic Molecules

Substituted cyclohexylamines are valuable building blocks in organic synthesis. Their rigid, alicyclic structure and the presence of a reactive amine group make them ideal for constructing complex molecular architectures. While Bis(4-methylcyclohexyl)amine may arise as a byproduct during certain synthesis routes, its primary amine counterpart, 4-methylcyclohexylamine (B30895), is a well-established intermediate.

Precursor in Multistep Organic Synthesis Pathways

The most significant role of a 4-methylcyclohexylamine derivative as a precursor is demonstrated in the synthesis of Glimepiride (B1671586), an oral antidiabetic drug. google.comijcrt.org The trans-isomer of 4-methylcyclohexylamine hydrochloride is a key intermediate in the manufacturing process of this complex molecule. newdrugapprovals.orggoogle.com

The synthesis involves several key steps:

Formation of the Isocyanate : trans-4-methylcyclohexylamine hydrochloride is converted into trans-4-methylcyclohexyl isocyanate. googleapis.com This is a critical activation step, often achieved through reaction with phosgene (B1210022) or a phosgene equivalent.

Coupling Reaction : The highly reactive isocyanate is then coupled with a sulfonamide intermediate, 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine (B122466) amido) ethyl] benzene (B151609) sulfonamide, to form the final glimepiride structure. google.com

The stereochemistry of the 4-methylcyclohexylamine is crucial for the final drug's efficacy, and processes have been developed to obtain high purity of the trans-isomer, often involving crystallization of its hydrochloride or pivalate (B1233124) salt. google.comgoogleapis.com The synthesis underscores the importance of simple alicyclic amines as foundational fragments for building significantly more complex and medicinally important compounds.

Key Intermediates in Glimepiride Synthesis

| Intermediate | Molecular Formula | Role in Synthesis | Reference |

|---|---|---|---|

| trans-4-Methylcyclohexylamine Hydrochloride | C₇H₁₆ClN | Precursor to the isocyanate | newdrugapprovals.orggoogle.com |

| trans-4-Methylcyclohexyl Isocyanate | C₈H₁₃NO | Key coupling partner | googleapis.com |

| 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene sulfonamide | C₁₆H₂₃N₃O₄S | The other key coupling partner | google.com |

Utility in the Synthesis of Functionalized Materials and Polymers (via related analogs)

The utility of cyclohexylamine (B46788) and its derivatives extends into materials science, where they serve as monomers or modifying agents for polymers. newtopchem.com These compounds can be incorporated into polymer backbones or used as pendant groups to impart specific properties such as improved thermal stability, altered solubility, or enhanced mechanical strength. newtopchem.comgoogle.com

For instance, primary amines like cyclohexylamine can be polymerized with reagents such as sulfur monochloride (S₂Cl₂) to form poly[N,N-(cyclohexylamine)disulfide]. acs.orgresearchgate.net This reaction demonstrates that the amine functionality on a cyclohexane (B81311) ring is a viable handle for polymerization, creating novel polymer backbones. Such polymers, containing disulfide linkages and alicyclic structures, are of interest for developing materials with unique optical or redox properties.

Furthermore, cyclohexylamine derivatives are employed as stabilizers and antioxidants for various synthetic high molecular compounds, including polyolefins, polyesters, and polyurethanes. google.comatamanchemicals.com Their role is to prevent degradation caused by light and oxidation, thereby extending the material's lifespan.

Development as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to induce chirality in a new stereocenter. tcichemicals.com Many chiral amines and their derivatives have been successfully employed for this purpose. While Bis(4-methylcyclohexyl)amine itself is not a widely cited chiral auxiliary, its structural class is relevant. Chiral amines can be converted into amides or imines, which then direct the stereochemical outcome of subsequent reactions, such as alkylations or aldol (B89426) additions. After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse.

The development of novel chiral auxiliaries is a continuing area of research, and compounds like bis(α-methylbenzyl)amine hydrochloride serve as established examples of chiral secondary amines used for such purposes. tcichemicals.com The potential for a chiral version of Bis(4-methylcyclohexyl)amine to act as an auxiliary would depend on factors like its ability to be resolved into single enantiomers and the conformational rigidity it could impose on a transition state.

Utilization as a Stoichiometric Reagent or Catalyst Component in Specific Transformations

Secondary amines are versatile compounds in organic chemistry, functioning as bases, nucleophiles, and components of catalytic systems. Bis(4-methylcyclohexyl)amine, as a dialkyl secondary amine, shares reactivity patterns with more common analogs like dicyclohexylamine (B1670486). wikipedia.org

Dicyclohexylamine is widely used as a base in various organic reactions, as an acid gas absorbent, and as a precursor for corrosion inhibitors and rubber vulcanization accelerators. fnatchem.comeschemy.com It can also be a component in catalyst systems. For example, metal complexes of dicyclohexylamine are used as catalysts in the paint and ink industries, and it has been used to develop palladium catalysts for cross-coupling reactions. eschemy.comatamankimya.com

Given these precedents, Bis(4-methylcyclohexyl)amine hydrochloride can be neutralized to its free base form and would be expected to function similarly as a bulky, non-nucleophilic base in certain contexts or as a ligand for metal catalysts. The two 4-methylcyclohexyl groups provide significant steric hindrance around the nitrogen atom, which can influence selectivity in chemical reactions. Its basic properties allow it to participate in acid-base reactions, and the nitrogen lone pair allows for nucleophilic attack or coordination to metal centers. smolecule.comcymitquimica.com

Coordination Chemistry and Ligand Design Incorporating Bis 4 Methylcyclohexyl Amine Moieties

Synthesis of Metal Complexes Featuring Bis(4-methylcyclohexyl)amine as a Ligand

There is a scarcity of published research specifically detailing the synthesis of metal complexes featuring bis(4-methylcyclohexyl)amine as a primary ligand. However, the synthesis of metal complexes with structurally similar bulky secondary amines, such as dicyclohexylamine (B1670486) and its derivatives, typically involves the reaction of the amine with a metal salt in a suitable solvent.

For instance, the synthesis of transition metal complexes with a related Schiff base ligand derived from 4,4`-methylene bis(cyclohexylamine) involved the reaction of the ligand with metal chlorides (FeCl₂, CoCl₂, NiCl₂, CuCl₂) or zinc chloride (ZnCl₂) in an ethanolic solution. [2, 6] This suggests a general synthetic route that could potentially be adapted for bis(4-methylcyclohexyl)amine. The reaction would likely proceed as follows:

Metal Salt + 2 Bis(4-methylcyclohexyl)amine → [Metal(Bis(4-methylcyclohexyl)amine)₂X₂]

Where 'Metal' represents a transition metal ion (e.g., Cu²⁺, Ni²⁺, Pd²⁺, Pt²⁺) and 'X' represents an anionic ligand such as a halide. The stoichiometry of the resulting complex would depend on the coordination number of the metal and the steric bulk of the bis(4-methylcyclohexyl)amine ligand.

Chelation Properties and Coordination Modes of the Amine Ligand

Bis(4-methylcyclohexyl)amine is a secondary amine with two bulky 4-methylcyclohexyl groups attached to the nitrogen atom. Due to the presence of a single nitrogen donor atom, it is expected to act as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen.

The large steric hindrance imposed by the two 4-methylcyclohexyl groups would significantly influence its coordination behavior. This steric bulk can lead to:

Low coordination numbers: The ligand's size may prevent a large number of them from coordinating to a single metal center.

Distorted geometries: The steric repulsion between adjacent ligands can cause the geometry of the metal complex to deviate from ideal configurations (e.g., tetrahedral or square planar).

Formation of specific isomers: The orientation of the bulky cyclohexyl groups could favor the formation of certain stereoisomers.

While bis(4-methylcyclohexyl)amine itself is a monodentate ligand, it is conceivable to design multidentate ligands that incorporate the bis(4-methylcyclohexyl)amine moiety. For example, linking two bis(4-methylcyclohexyl)amine units with a suitable spacer could create a bidentate ligand capable of chelation. The chelate effect would likely enhance the stability of the resulting metal complex. However, no such chelating ligands incorporating the bis(4-methylcyclohexyl)amine scaffold have been reported in the literature.

Application in Homogeneous Catalysis for Specific Chemical Reactions

Metal complexes are widely used as catalysts in a variety of organic reactions. The properties of the metal center and the surrounding ligands play a crucial role in determining the catalyst's activity and selectivity. While there is no specific information on the catalytic applications of bis(4-methylcyclohexyl)amine complexes, we can infer potential applications based on related systems.

Complexes of other sterically hindered amines and diamines have shown activity in various catalytic processes. The bulky nature of the bis(4-methylcyclohexyl)amine ligand could be advantageous in certain reactions by:

Creating a specific steric environment around the metal center, which can influence substrate selectivity.

Promoting reductive elimination steps in catalytic cycles.

Stabilizing low-coordinate metal species , which are often highly reactive intermediates.

Potential areas of application for such catalysts could include cross-coupling reactions, hydrogenation, and polymerization. However, without experimental data, these remain speculative.

Structure-Activity Relationships in Ligand-Metal Complexes and Their Catalytic Performance

The relationship between the structure of a ligand-metal complex and its catalytic performance is a fundamental concept in catalysis research. For hypothetical complexes of bis(4-methylcyclohexyl)amine, the following structure-activity relationships could be anticipated:

Steric Effects: The steric bulk of the bis(4-methylcyclohexyl)amine ligand is expected to be a dominant factor. [5, 7] Variations in the substitution pattern on the cyclohexyl rings could fine-tune the steric environment and, consequently, the catalytic activity and selectivity. For instance, increasing the steric bulk might enhance selectivity for smaller substrates.

Electronic Effects: The electron-donating ability of the amine ligand influences the electron density at the metal center. This, in turn, affects the metal's reactivity in oxidative addition and reductive elimination steps of a catalytic cycle.

Bite Angle in Chelating Ligands: If a bidentate ligand incorporating two bis(4-methylcyclohexyl)amine units were to be synthesized, the "bite angle" of the chelate would be a critical parameter. This angle influences the geometry and stability of the complex, thereby affecting its catalytic properties.

The table below summarizes the potential structural features of bis(4-methylcyclohexyl)amine complexes and their expected impact on catalytic performance.

| Structural Feature | Potential Impact on Catalytic Performance |

| High Steric Hindrance | Increased selectivity for less bulky substrates; potential for higher turnover numbers by facilitating product dissociation. |

| Monodentate Coordination | May lead to coordinatively unsaturated and highly reactive catalytic species. |

| Electron-Donating Amine | Increased electron density on the metal center, potentially affecting the rates of key catalytic steps. |

It is important to reiterate that these are general principles, and the actual catalytic performance would need to be determined through experimental studies. The current lack of such studies on bis(4-methylcyclohexyl)amine complexes represents a clear opportunity for future research in the field of homogeneous catalysis.

Future Research Directions and Emerging Methodologies

Exploration of Novel Biocatalytic Routes for Bis(4-methylcyclohexyl)amine Hydrochloride Synthesis

The quest for environmentally benign and highly selective synthetic methods has propelled biocatalysis to the forefront of chemical research. manchester.ac.uk The application of enzymes for the synthesis of amines offers significant advantages over traditional chemical methods, including mild reaction conditions, high enantioselectivity, and reduced environmental impact. manchester.ac.uknih.gov For the synthesis of this compound, several classes of enzymes are being explored for their potential to catalyze key reaction steps.

Key Enzyme Classes and Potential Applications:

Imine Reductases (IREDs): These enzymes are capable of asymmetrically reducing imines to chiral amines. manchester.ac.uk A potential biocatalytic route for bis(4-methylcyclohexyl)amine could involve the reductive amination of 4-methylcyclohexanone (B47639). An IRED could catalyze the reaction between 4-methylcyclohexanone and an amine donor to produce the corresponding amine with high stereoselectivity. researchgate.net

Transaminases (TAms): Transaminases are another important class of enzymes for chiral amine synthesis. researchgate.net They catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate. A possible pathway could involve the amination of 4-methylcyclohexanone using a suitable amino donor, catalyzed by a specific transaminase.

Monoamine Oxidases (MAOs): These enzymes can be used for the kinetic resolution of racemic amine mixtures to obtain enantiomerically pure amines. researchgate.net If a racemic mixture of bis(4-methylcyclohexyl)amine is synthesized, an MAO could be employed to selectively oxidize one enantiomer, allowing for the separation of the desired stereoisomer. researchgate.net

Research Focus and Challenges:

Current research in this area focuses on discovering and engineering enzymes with high activity and selectivity towards the specific substrates involved in the synthesis of bis(4-methylcyclohexyl)amine. Challenges include enzyme stability under process conditions and the need for efficient cofactor regeneration systems. The development of multi-enzyme cascade reactions, where several enzymatic steps are combined in a single pot, is also a promising avenue for creating more efficient and economical biocatalytic processes. manchester.ac.uk

Mechanochemical Synthesis and Solid-State Reactivity Studies

Mechanochemistry, the use of mechanical force to induce chemical reactions, is emerging as a powerful tool for green chemistry. beilstein-journals.org By minimizing or eliminating the need for solvents, mechanochemical methods can significantly reduce waste and energy consumption. beilstein-journals.org The application of mechanochemistry to the synthesis of this compound could offer a more sustainable alternative to traditional solvent-based methods.

Potential Mechanochemical Routes:

A potential mechanochemical approach could involve the direct reaction of 4-methylcyclohexanone with an ammonia (B1221849) source under ball milling conditions. The mechanical energy input would facilitate the reaction in the solid state, potentially leading to the formation of the desired amine. Subsequent treatment with hydrochloric acid, also potentially under mechanochemical conditions, would yield the hydrochloride salt.

Advantages and Research Directions:

| Feature | Description |

| Solvent-Free | Reduces environmental impact and simplifies product purification. |

| Energy Efficiency | Can be more energy-efficient than conventional heating methods. |

| Novel Reactivity | May enable reactions that are difficult to achieve in solution. |

| Process Intensification | Can lead to smaller reactor sizes and faster reaction times. |

Future research will focus on optimizing reaction conditions, such as milling frequency, ball size, and reaction time, to maximize the yield and purity of this compound. In situ monitoring techniques will be crucial for understanding the reaction mechanisms in the solid state. birmingham.ac.ukresearchgate.net

High-Throughput Screening Methodologies for New Applications and Reactivity

High-throughput screening (HTS) allows for the rapid testing of a large number of chemical compounds or reaction conditions. nih.gov This technology can be instrumental in discovering new applications for this compound and in optimizing its synthesis.

Applications of HTS:

Discovery of New Catalytic Activities: HTS can be used to screen libraries of catalysts for the efficient synthesis of this compound. This could involve testing different metal catalysts, ligands, or biocatalysts to identify the most effective combinations.

Exploration of New Reactions: The reactivity of this compound in various chemical transformations can be explored using HTS. This could lead to the discovery of novel derivatives with interesting biological or material properties.

Optimization of Reaction Conditions: HTS can be employed to rapidly screen a wide range of reaction parameters, such as temperature, pressure, solvent, and catalyst loading, to identify the optimal conditions for the synthesis of the target compound.

Microfluidic devices are particularly well-suited for HTS applications, as they allow for the use of very small volumes of reagents and can be highly automated. nih.gov

Advanced In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

A detailed understanding of reaction kinetics and mechanisms is essential for process optimization and control. Advanced in situ spectroscopic techniques provide real-time information about the chemical and physical changes occurring during a reaction, without the need for sampling. birmingham.ac.uk

Applicable In Situ Techniques:

| Technique | Information Provided |

| Synchrotron X-ray Diffraction | Can monitor changes in the solid-state structure of reactants, intermediates, and products during a mechanochemical reaction. birmingham.ac.uk |

| Raman Spectroscopy | Provides information about the vibrational modes of molecules, allowing for the identification of different chemical species and the monitoring of their concentrations in real-time. birmingham.ac.uk |

| Infrared (IR) Spectroscopy | Similar to Raman spectroscopy, IR can be used to track the formation and consumption of different functional groups during a reaction. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can provide detailed structural information about molecules in solution, enabling the elucidation of reaction pathways. |

By combining these techniques, researchers can gain a comprehensive understanding of the reaction dynamics involved in the synthesis of this compound. This knowledge can then be used to develop more efficient and robust synthetic processes. birmingham.ac.uk

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.